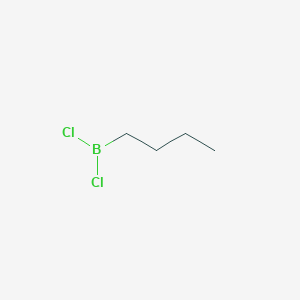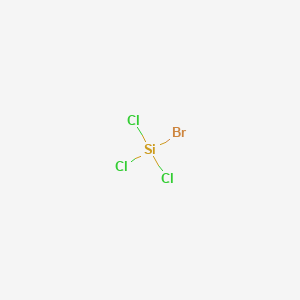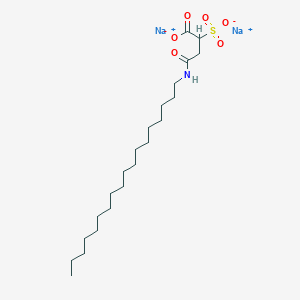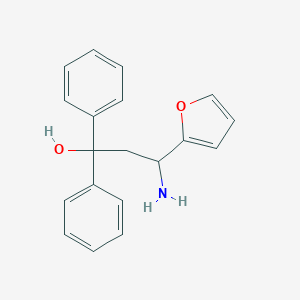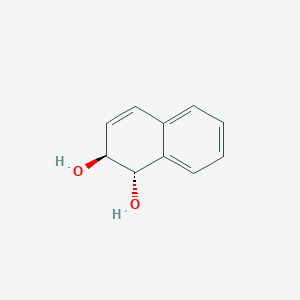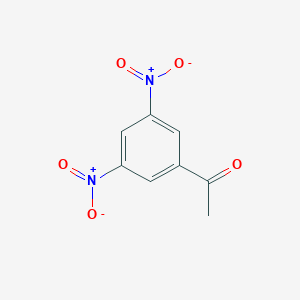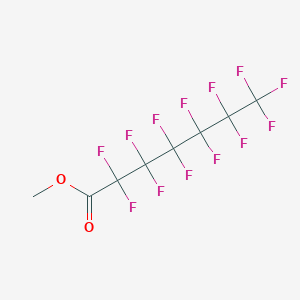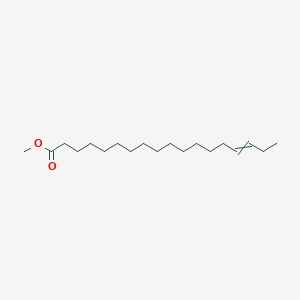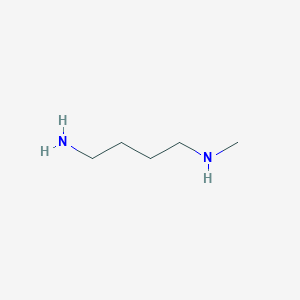
N-メチルプトレスシン
説明
N-Methylputrescine, also known as putrescine methyl ester, is a biogenic amine that is naturally produced in the body and is a key intermediate in the metabolism of polyamines. It is an important molecule in the regulation of cell growth and differentiation, and it has been studied extensively in the context of cancer biology. It has also been used in laboratory experiments to study the effects of polyamine metabolism on a variety of cellular processes such as apoptosis, cell cycle progression, and gene expression.
科学的研究の応用
植物二次代謝における主要な酵素
N-メチルプトレスシンは、植物二次代謝、特にニコチン、トロパンアルカロイド、およびカリステジンの生合成の開始における主要な酵素です . これらの化合物は、製薬業界でさまざまな用途があり、ニコチンは禁煙補助薬に、トロパンアルカロイドはパーキンソン病や特定の種類の中毒などのさまざまな病状の治療に、カリステジンはグリコシダーゼ阻害剤として使用されています .
進化的意義
N-メチルプトレスシンは、ポリアミン代謝の遍在的な酵素であるスペルミジンシンターゼ(SPDS)から進化したと考えられています . この進化的なつながりは、植物代謝経路の発達に関する貴重な洞察を提供し、植物種の進化を研究するために使用できます .
アルカロイド生合成における役割
N-メチルプトレスシンは、アルカロイドの生合成において重要な役割を果たしています。アルカロイドは、主に塩基性窒素原子を含む天然に存在する有機化合物のクラスです . アルカロイドは、鎮痛剤、抗生物質、抗がん剤など、多くの薬剤で使用されており、幅広い薬理作用を持っています .
N-メチルピロリニウム塩への変換
N-メチルプトレスシンは、4-メチルアミノブタナールに変換され、これはN-メチルピロリニウム塩と平衡状態にあります . この変換は、ジアミンオキシダーゼファミリーのメンバーであるN-メチルプトレスシンオキシダーゼと呼ばれる酵素によって触媒されます . この変換プロセスを理解することで、これらの化合物を生成するための新しい合成方法の開発に役立ちます .
グリコシダーゼ阻害における潜在的な役割
N-メチルプトレスシンから始まる生合成経路を通じて生成されるカリステジンは、強力なグリコシダーゼ阻害剤であることが知られています<a aria-label="1: " data-citationid="81f7815b-6b6d-f2a2-324b-46a0d3249f63-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11103
作用機序
Target of Action
N-Methylputrescine (NMP) primarily acts as a methyl donor in various biochemical pathways. Its key target is Putrescine N-methyltransferase (PMT) , an enzyme found in plants. PMT transfers a methyl group from S-adenosylmethionine (SAM) to putrescine, resulting in the formation of N-methylputrescine (Figure 1) .
Mode of Action
PMT catalyzes the methylation of putrescine, a diamine, to produce N-methylputrescine. This methylation step is crucial for the subsequent biosynthesis of nicotine, tropane alkaloids (such as atropine, scopolamine, and cocaine), and calystegines. Calystegines are polyhydroxyl alkaloids with potent glycosidase inhibitory activity .
Biochemical Pathways
The biosynthesis of nicotine and tropane-derived alkaloids involves PMT-mediated methylation. Putrescine, derived from ornithine, undergoes three consecutive reactions catalyzed by different enzymes: ornithine decarboxylase (ODC), PMT, and N-methylputrescine oxidase (MPO). These reactions lead to the formation of a five-member pyrrolidine ring, which is a common structural motif in these alkaloids .
Action Environment
Environmental factors, such as light, temperature, and nutrient availability, influence PMT activity and alkaloid production. For instance, tobacco plants exposed to stress conditions may alter their alkaloid profiles .
将来の方向性
生化学分析
Biochemical Properties
N-Methylputrescine interacts with several enzymes and proteins in biochemical reactions. It is the substrate for the enzyme N-methylputrescine oxidase (MPO), which belongs to the copper-containing amine oxidase superfamily . MPO preferentially oxidizes N-methylated amines . The interaction between N-Methylputrescine and these enzymes is crucial for the biosynthesis of alkaloids such as nicotine .
Cellular Effects
In the context of cellular processes, N-Methylputrescine plays a significant role in the biosynthesis of nicotine in tobacco plants . It influences cell function by participating in the nicotine biosynthesis pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Methylputrescine involves its conversion to a pyrrolidine ring, a key structure in alkaloids . This process is catalyzed by PMT and MPO . The binding interactions of N-Methylputrescine with these enzymes, and the subsequent enzyme activation, lead to changes in gene expression and the production of alkaloids .
Metabolic Pathways
N-Methylputrescine is involved in the metabolic pathways of alkaloid biosynthesis . It interacts with enzymes such as PMT and MPO . These interactions can influence metabolic flux and metabolite levels, contributing to the production of alkaloids .
Subcellular Localization
N-Methylputrescine oxidase, the enzyme that acts on N-Methylputrescine, is localized in the peroxisomes This suggests that N-Methylputrescine may also be present in these subcellular compartments
特性
IUPAC Name |
N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVMBYMDISYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310169 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
14475-60-6 | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediamine, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Methyl-1,4-butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1,4-DIAMINOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylputrescine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of N-methylputrescine?
A: N-methylputrescine serves as a key intermediate in the biosynthesis of pyrrolidine and tropane alkaloids. [, , , , , , ] These alkaloids exhibit a range of pharmacological activities, including anticholinergic, anesthetic, and stimulant effects, making them valuable for medicinal purposes. [, ]
Q2: How is N-methylputrescine synthesized in plants?
A: The biosynthesis of N-methylputrescine involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). [, , , , ]
Q3: Which enzymes are involved in the metabolism of N-methylputrescine?
A: Beyond PMT, N-methylputrescine oxidase (MPO) is a key enzyme involved in the subsequent oxidation of N-methylputrescine to form the pyrroline ring found in nicotine and other alkaloids. [, , , , ]
Q4: Does the production of N-methylputrescine influence the levels of other polyamines in plants?
A: Research suggests that putrescine N-methyltransferase (PMT), the enzyme responsible for N-methylputrescine synthesis, can impact the balance of polyamines in plants. PMT effectively removes putrescine from the polyamine pool, potentially affecting the levels of other polyamines like spermidine and spermine. []
Q5: What is the molecular formula and weight of N-methylputrescine?
A: The molecular formula of N-methylputrescine is C5H14N2, and its molecular weight is 102.18 g/mol. []
Q6: Does N-methylputrescine oxidase (MPO) exhibit substrate specificity?
A: Studies have demonstrated that MPO preferentially oxidizes N-methylated amines like N-methylputrescine compared to non-N-methylated diamines, showcasing its specificity towards this key intermediate in alkaloid biosynthesis. []
Q7: Can N-methylputrescine and its analogs act as inhibitors of diamine oxidase (DAO)?
A: Research indicates that N-methylputrescine and its synthetic N-alkyl analogs can inhibit DAO activity. Specifically, N-cyclohexylcadaverine and N-benzylputrescine exhibited potent inhibition, suggesting potential applications in modulating DAO activity. []
Q8: Can manipulating N-methylputrescine biosynthesis alter alkaloid production in plants?
A: Yes, genetic engineering approaches targeting N-methylputrescine biosynthesis can significantly impact alkaloid production. Overexpressing PMT in tobacco plants led to increased levels of both hyoscyamine and scopolamine, while suppressing MPO expression in tobacco roots resulted in elevated levels of anatabine, anabasine, and anatalline. [, ]
Q9: Can exogenous application of N-methylputrescine influence alkaloid levels in plant cultures?
A: Feeding experiments using Hyoscyamus niger suspension cultures revealed that exogenous N-methylputrescine, along with other precursors like tropine and tropic acid, could enhance the production of alkaloids like hyoscyamine. []
Q10: How is N-methylputrescine typically quantified in plant tissues?
A: High-performance liquid chromatography (HPLC) is commonly employed to quantify N-methylputrescine in plant extracts. This method often involves derivatization with dansyl chloride, followed by separation and detection of the fluorescent derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)

